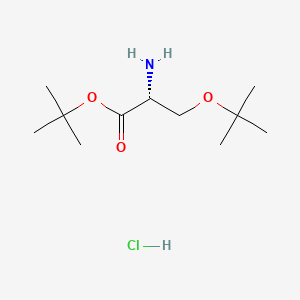

H-D-Ser(tBu)-OtBu HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-D-Ser(tBu)-OtBu HCl, also known as O-tert-butyl-D-serine methyl ester hydrochloride, is a specialty product used in proteomics research1. It has the empirical formula C8H18ClNO32.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of H-D-Ser(tBu)-OtBu HCl. However, it’s worth noting that this compound is commercially available from several suppliers134.Molecular Structure Analysis

The molecular structure of H-D-Ser(tBu)-OtBu HCl can be represented by the formula C8H18ClNO32. The InChI code for this compound is 1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s14.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving H-D-Ser(tBu)-OtBu HCl. However, as a derivative of the amino acid serine, it may participate in peptide synthesis reactions3.Physical And Chemical Properties Analysis

H-D-Ser(tBu)-OtBu HCl is a solid at room temperature4. It has a molecular weight of 211.692. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources5.Aplicaciones Científicas De Investigación

-

Peptide Synthesis

-

Proteomics Research

-

Biochemical and Biophysical Studies

- Biochemists often utilize H-D-Ser(tBu)-OtBu HCl in their research to investigate the role of D-serine and its analogs in biological systems .

- D-serine is an important neuromodulator in the central nervous system, playing a crucial role in synaptic transmission and neural plasticity .

- By incorporating H-D-Ser(tBu)-OtBu HCl into peptides or proteins, researchers can gain insights into the functional roles of D-serine in cells and organisms .

-

Drug Discovery and Development

- The unique biological activity of D-serine and its analogs has sparked interest in their potential as therapeutic agents .

- H-D-Ser(tBu)-OtBu HCl, as a synthetic precursor, could be explored in drug discovery efforts. Its ability to modulate specific biological processes or interact with target molecules could lead to the identification of novel therapeutic strategies .

-

Stereoselective Reactions

- The stereoselectivity of H-D-Ser(tBu)-OtBu HCl, specifically the D-configuration of the serine residue, is crucial in certain biochemical reactions .

- This stereoselectivity can be exploited to synthesize peptides or proteins with specific chiral properties, enabling the study of stereospecific interactions and biological functions .

-

Material Science Applications

- Beyond its biochemical applications, H-D-Ser(tBu)-OtBu HCl may also find uses in material science .

- The amino acid structure and functionality of this reagent could be exploited in the synthesis of novel materials with unique properties or functionalities .

- For example, it could serve as a building block in the construction of biocompatible polymers or as a modifier in materials designed for specific applications .

-

Chemical Research

-

Pharmaceutical Manufacturing

- Given its role in peptide synthesis and drug discovery, H-D-Ser(tBu)-OtBu HCl could also be used in the manufacturing of pharmaceuticals .

- It could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a starting material in the production of drugs .

- The specific methods of application and outcomes would depend on the particular drug being manufactured .

Safety And Hazards

While specific safety data for H-D-Ser(tBu)-OtBu HCl is not available, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment6.

Direcciones Futuras

The future directions of H-D-Ser(tBu)-OtBu HCl are not explicitly stated in the available sources. However, given its use in proteomics research, it may continue to be used in the synthesis of peptides and proteins for research purposes1.

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZQVGVBTYCBD-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718555 |

Source

|

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Ser(tBu)-OtBu HCl | |

CAS RN |

179559-35-4 |

Source

|

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.